3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,4-E][1,2,4]triazine core substituted with a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine typically involves the reaction of aminoguanidine with appropriate 2-oxoalkanoic acids in glacial acetic acid at reflux for extended periods (50-90 hours) . Another method involves the reaction of pyrido[1,2,4]triazine with N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) in the presence of acetic acid in ethanol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine can undergo various chemical reactions, including:
Nucleophilic substitution: Reaction with malononitrile in a basic medium.
Cyclization: Formation of spiro compounds through reactions with CH-acids.
Oxidation: Auto-oxidation for aromatization of the diazole ring.
Common Reagents and Conditions
Malononitrile: Used in nucleophilic substitution reactions.
CH-acids: Employed in cyclization reactions.
Acetic acid: Commonly used as a solvent and catalyst in various reactions.
Major Products Formed
Spiro[indeno[1,2-e]pyrido[1,2-b][1,2,4]triazine-7,5′-pyran]: Formed through cyclization reactions.
Pyridazino[3,4-e][1,2,4]triazine derivatives: Formed through nucleophilic substitution and subsequent cyclization.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its anticancer, antifungal, and antibacterial properties.
Materials Science: Studied for its potential use in developing new materials with unique optical and electronic properties.
Chemical Biology: Used as a scaffold for designing new bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine is unique due to its specific substitution pattern and the resulting biological activities. Its methoxyphenyl group may contribute to its distinct interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
60445-71-8 |
---|---|
Molekularformel |
C13H10N4O |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H10N4O/c1-18-10-4-2-9(3-5-10)13-15-12-8-14-7-6-11(12)16-17-13/h2-8H,1H3 |
InChI-Schlüssel |
MDBTTZWKNMXXGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.